
Imiprothrin
Overview
Description
Imiprothrin is a synthetic pyrethroid insecticide widely used in commercial and consumer products for indoor pest control. It is particularly effective against a variety of insects, including cockroaches, ants, silverfish, crickets, and spiders . This compound acts as a neurotoxin to insects, causing paralysis and eventual death, while exhibiting low acute toxicity to humans through inhalation and dermal exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imiprothrin is synthesized through a multi-step process involving the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid with [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl chloride . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Imiprothrin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is stable under acidic conditions but hydrolyzes slowly under neutral conditions and readily under basic conditions .
Common Reagents and Conditions:
Hydrolysis: this compound hydrolyzes in the presence of water, especially under basic conditions.
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of various degradation products.
Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of different derivatives.
Major Products Formed: The major products formed from these reactions include various hydrolysis and oxidation products, which are typically less active or inactive compared to the parent compound .
Scientific Research Applications
Insecticide Efficacy Studies
Imiprothrin has been extensively studied for its effectiveness against various pest species. Research indicates that it has one of the highest knockdown activities among synthetic pyrethroids.
Insect Species | Knockdown Activity (MD50) |
---|---|
Cockroaches | 4 cm |
Ants | 10 cm |
Flies | 15 cm |
These results demonstrate this compound's superior efficacy compared to other pyrethroids, such as d-tetramethrin, which shows significantly higher movement distances post-application .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The Environmental Protection Agency (EPA) has reviewed its potential health risks, concluding that this compound does not exhibit significant mutagenic or carcinogenic properties in standard assays.
- Mutagenicity Tests : this compound was found non-mutagenic in Ames tests using Salmonella and E. coli. However, it showed potential for chromosome aberrations under specific conditions in vitro .
- Developmental Toxicity : Studies on rabbits indicated no significant developmental toxicity at doses up to 300 mg/kg body weight per day .
Agricultural Applications
This compound is utilized in agricultural settings primarily for pest management. Its application methods include crack and crevice treatments and spot applications, which are effective in controlling pest populations in crops.
Use in Integrated Pest Management (IPM)
In IPM programs, this compound is often combined with other pest control methods to reduce reliance on chemical pesticides and minimize environmental impact. Its role as a quick knockdown agent makes it suitable for immediate pest control needs.
Efficacy Against Cockroach Populations
A study conducted in urban environments demonstrated the effectiveness of this compound-based formulations in reducing cockroach populations significantly over a four-week period. The results showed a reduction of over 80% in cockroach sightings post-treatment compared to untreated control areas .
Long-term Safety Assessment
Longitudinal studies assessing the chronic exposure effects of this compound on farm workers revealed no significant adverse health outcomes associated with its use when applied according to safety guidelines . However, ongoing monitoring is recommended to ensure worker safety.
Mechanism of Action
Imiprothrin exerts its insecticidal effects by targeting the sodium channels in the nerve membranes of insects. It alters nerve function, causing prolonged depolarization and paralysis, ultimately leading to the death of the insect . This mechanism is similar to other pyrethroid insecticides, which act as sodium channel modulators .
Comparison with Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Tetramethrin
Comparison: Imiprothrin is unique among pyrethroid insecticides due to its specific chemical structure, which includes a propargyl group. This structural feature contributes to its distinct insecticidal properties and effectiveness against a broad spectrum of insects . Compared to other pyrethroids, this compound has a relatively low acute toxicity to mammals, making it a safer option for indoor use .
Biological Activity
Imiprothrin is a synthetic pyrethroid insecticide widely used in pest control due to its effectiveness against a variety of insects. This article provides a comprehensive review of its biological activity, focusing on its mechanisms of action, potential health effects, and relevant case studies.
This compound exhibits its biological activity primarily through the modulation of sodium channels in the nervous systems of insects. This disruption leads to hyperexcitation and eventual paralysis of the target organisms. Additionally, this compound has been shown to interact with various drug transporters and receptors in mammals, affecting metabolic pathways.
Key Mechanisms:
- Sodium Channel Modulation: Increases neuronal excitability leading to paralysis in insects.
- Interaction with Drug Transporters: Alters the activity of human drug transporters such as P-glycoprotein and various SLC transporters at higher concentrations .
- Endocrine Disruption Potential: May activate hormone receptors, contributing to endocrine-related effects .
Carcinogenicity Studies
A significant case study focused on the carcinogenic potential of this compound was conducted using male mice. The study observed an increase in lung adenocarcinoma at high doses (7000 ppm), but further analysis indicated that this finding was not relevant for human carcinogenicity assessments. The study concluded that this compound did not induce significant mitogenic effects in mouse Club cells, suggesting it should not be classified as a carcinogen .
Dose (ppm) | Observed Effect | |
---|---|---|
3500 | No necrotic changes | No significant mitogenic effect |
7000 | Increased lung adenocarcinoma | Not relevant for human evaluation |
Human Health Assessments
The Environmental Protection Agency (EPA) has reviewed numerous incidents related to this compound exposure. Most reported cases involved mild symptoms such as skin or respiratory irritation, with no fatalities linked directly to this compound. The majority of incidents were classified as low severity, indicating a relatively safe profile for human exposure under typical usage conditions .
Case Studies and Research Findings
- Carcinogenicity Assessment : A study published in 2020 evaluated the effects of this compound on mouse lung tissue and found no significant increase in cell proliferation or morphological changes associated with carcinogenesis .
- Metabolism Studies : Research on the metabolism of this compound isomers in rats demonstrated rapid absorption and distribution within the body, indicating efficient metabolic processing which may mitigate potential toxicity .
- Epidemiological Insights : An epidemiological report indicated little evidence linking pyrethroid exposure, including this compound, to cancer or other severe health outcomes in humans, reinforcing the notion that this compound poses minimal risk at typical exposure levels .
Summary of Biological Effects
This compound's biological activity is characterized by its effectiveness as an insecticide while presenting a relatively low risk for carcinogenic effects in humans based on current research. Its interaction with both insect sodium channels and mammalian drug transporters highlights the need for ongoing research into its broader effects on human health.
Future Directions
Further studies are warranted to explore the long-term effects of this compound exposure, particularly regarding endocrine disruption and potential metabolic implications in humans. Given the widespread use of pyrethroids, understanding their full impact on human health remains a critical area for future research.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing acute toxicity of Imiprothrin in rodent models?
Standard protocols involve acute oral, dermal, and inhalation toxicity tests using OECD guidelines. For oral LD50 determination, administer this compound via gavage at graded doses (e.g., 2400–4500 mg/kg for rats) and observe mortality over 14 days. Dermal LD50 tests apply the compound to shaved skin for 24 hours, while inhalation LC50 studies use aerosolized formulations in exposure chambers. Classify toxicity using EPA categories (III/IV for this compound) based on endpoints like mortality, clinical signs, and histopathology .
Q. How is the no-observed-effect level (NOEL) determined in subchronic toxicity studies for this compound?
Subchronic studies (28–90 days) expose rats to this compound via diet (e.g., 100–3000 ppm) or dermal application (300–1000 mg/kg/day). NOEL is identified as the highest dose without statistically significant adverse effects, such as body weight loss or organ pathology. For example, oral NOEL in rats is 100 ppm, based on suppressed food intake at higher doses .
Q. What methodologies evaluate this compound’s environmental stability in hydrolysis studies?
Hydrolysis studies involve incubating this compound in buffers at varying pH levels (5, 7, 9) and temperatures (e.g., 25°C). Analyze degradation products via HPLC or GC-MS at intervals (e.g., 0, 5, 30 days). Current data show rapid hydrolysis at pH 9, supporting low environmental persistence under alkaline conditions .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo genotoxicity data for this compound be resolved?
In vitro chromosomal aberration assays (e.g., in hamster lung cells with metabolic activation) may show positive results, while in vivo micronucleus tests (e.g., mouse bone marrow) remain negative. To resolve discrepancies, repeat assays with human-relevant cell lines (e.g., HepG2) and incorporate physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences between test systems .
Q. What experimental designs assess this compound’s inhibition of human drug transporters (e.g., OCT1, OATP2B1)?
Use transfected HEK293 cells expressing transporters like OCT1 or OATP2B1. Pre-incubate cells with this compound (e.g., 100 µM) and measure uptake of probe substrates (e.g., metformin for OCT1) via LC-MS/MS. Compare inhibition potency (IC50) to positive controls (e.g., quinidine) and analyze structural-activity relationships using molecular descriptors like logP .
Q. How to design long-term ecological impact studies for this compound despite its low environmental persistence?
Conduct mesocosm experiments simulating indoor environments (e.g., controlled humidity/temperature). Apply this compound aerosols at field-relevant doses (0.1–0.4%) and monitor residue accumulation on surfaces over 6–12 months using GC-ECD. Pair with bioassays on non-target arthropods (e.g., Daphnia magna) to assess secondary exposure risks .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity data?
Use probit analysis for LD50/LC50 calculations and benchmark dose (BMD) modeling for subthreshold effects. Apply Akaike’s Information Criterion (AIC) to select the best-fitting model (e.g., log-logistic vs. Weibull). For developmental toxicity, employ mixed-effects models to differentiate maternal vs. fetal outcomes .
Q. How does this compound’s knockdown efficacy (MD50) compare to other pyrethroids, and what bioassay parameters are critical?
MD50 values (dose causing 50% knockdown in Blattella germanica) are measured using WHO cone assays. This compound’s MD50 (~20 cm) is lower than prallethrin (30 cm) and fenitrothion (90 cm), indicating higher efficacy. Standardize temperature (25°C), humidity (60%), and exposure time (10 min) to minimize variability .
Q. How can Species Sensitivity Distributions (SSDs) be constructed for this compound using ecotoxicological data?
Compile acute/chronic toxicity data from ECOTOX Knowledgebase (e.g., algae, fish, invertebrates). Fit data to log-normal or log-logistic distributions using software like SSD Generator. Derive HC5 (hazard concentration for 5% species) and compare to environmental exposure concentrations for risk assessment .
Q. What mechanistic studies elucidate this compound’s lack of developmental toxicity despite maternal effects?
Perform placental transfer studies in pregnant rabbits using radiolabeled this compound. Quantify fetal tissue concentrations via scintillation counting and correlate with maternal plasma levels. Pair with transcriptomic analysis (RNA-seq) of fetal liver/kidney to identify detoxification pathways (e.g., CYP450 upregulation) .
Properties
IUPAC Name |
(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRAQYXPZIFIOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034669 | |
Record name | Imiprothrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous brown liquids or solids; [EXTOXNET] | |
Record name | Imiprothrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1777 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
110 °C | |
Record name | IMIPROTHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 93.5 mg/l @ 25 °C | |
Record name | IMIPROTHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1 g/cu cm, Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/ | |
Record name | IMIPROTHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 1.35X10-8 mm Hg @ 25 °C | |
Record name | Imiprothrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1777 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | IMIPROTHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
72963-72-5 | |
Record name | Imiprothrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72963-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imiprothrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072963725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imiprothrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imiprothrin (ISO); reaction mass of [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, [2,5-dioxo-3-(2-propyn-1-yl)-1-imidazolidinyl]methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPROTHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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